2-amino-4-(pentafluoroethyl)phenol
Description
Properties
CAS No. |
1192021-20-7 |
|---|---|
Molecular Formula |
C8H6F5NO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Methodology from Sulfinic Acid Salt Reactions
The patent US10093617B1 outlines a method for synthesizing 2-amino-4-substituted phenols using alkanesulfinic acid salts and diazonium intermediates. While the examples focus on trifluoromethanesulfonyl groups, the protocol can be extrapolated for pentafluoroethyl introduction:
-
Diazonium Salt Formation :
-
4-(Pentafluoroethyl)phenol is converted to its diazonium salt (compound (2) in the patent) via treatment with sodium nitrite and a protonic acid (e.g., methanesulfonic acid) at 0–5°C.
-
Example reaction:
-
-
Reaction with Pentafluoroethyl Sulfinic Acid Salts :
Key Parameters :
-
Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility of perfluoroalkyl reagents.
-
Acid Catalyst : Methanesulfonic acid (1–10 mol equivalents) facilitates protonation of the sulfinic acid salt.
Direct Perfluoroalkylation via Radical Pathways
Iodoperfluoroalkane-Based Radical Addition
The Beilstein review highlights iodoperfluoroalkanes (e.g., CFCFI) as precursors for perfluoroalkyl radicals under UV light or thermal conditions. For 4-(pentafluoroethyl)phenol synthesis:
-
Radical Generation :
-
CFCFI undergoes homolytic cleavage at 80–100°C to generate CFCF_2$$$$^\bullet radicals.
-
-
Aromatic Substitution :
-
Phenol reacts with radicals, preferentially at the para position due to hydroxyl group activation.
-
Example:
-
Limitations :
-
Competing ortho substitution requires directing groups or bulky solvents to enhance para selectivity.
-
Yields for analogous trifluoromethylation are 40–60%, suggesting moderate efficiency for larger perfluoroalkyl groups.
Halogen-Fluorine Exchange Strategies
SbF3_33-Mediated Fluorination of Chloroethyl Precursors
Nitration and Reduction for Amino Group Introduction
Regioselective Nitration of 4-(Pentafluoroethyl)Phenol
After introducing the pentafluoroethyl group, nitration at position 2 is achieved using mixed acid (HNO/HSO):
-
Nitration Conditions :
-
0–5°C to favor ortho/para selectivity.
-
The pentafluoroethyl group’s meta-directing effect ensures nitration at position 2 (ortho to hydroxyl).
-
-
Reduction to Amine :
-
Catalytic hydrogenation (H, Pd/C) or Fe/HCl reduces the nitro group:
-
Yield Optimization :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-amino-4-(pentafluoroethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino or hydroxyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-(pentafluoroethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(pentafluoroethyl)phenol involves its interaction with specific molecular targets and pathways. For example, as a phenolic compound, it may exhibit antioxidant properties by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
2-Amino-4-(trifluoromethylsulfonyl)phenol (CAS 69245-43-8)
- Substituent : Trifluoromethylsulfonyl (-SO₂CF₃) at the 4-position.
- Electronic Impact: The -SO₂CF₃ group is more electron-withdrawing than -CF₂CF₃ due to the combined inductive effects of sulfur and fluorine. This increases the acidity of the phenolic -OH group compared to 2-amino-4-(pentafluoroethyl)phenol.
- Safety : Classified with GHS hazard identifiers (e.g., skin/eye irritation) and restricted to industrial use .
2-Amino-4-tert-butylphenol (CAS 1199-46-8)
- Substituent : Tert-butyl (-C(CH₃)₃) at the 4-position.
- Electronic Impact: The tert-butyl group is electron-donating, reducing phenolic acidity and enhancing steric hindrance. This contrasts sharply with the electron-withdrawing -CF₂CF₃ group in the target compound.
- Applications : Used in fluorescent whitening agents, highlighting how substituent bulkiness affects material properties .
3-(Pentafluoroethyl)phenol
- Substituent : Pentafluoroethyl (-CF₂CF₃) at the 3-position.
- Positional Isomerism : The meta-substitution alters electronic distribution compared to the para-substituted target compound. This may reduce intramolecular hydrogen bonding between -NH₂ and -OH groups, affecting solubility and reactivity .
Reactivity in Conjugation and Metabolic Pathways
- The pentafluoroethyl group in this compound may similarly participate in radical-mediated conjugation, though its strong electron-withdrawing nature could inhibit such pathways compared to nitro or furyl substituents .
- Defluorination Stability : Perfluorinated alkyl groups like -CF₂CF₃ exhibit lower defluorination yields (<30%) under Rh/zeolite catalysis compared to trifluoromethyl (-CF₃) or partially fluorinated groups. This suggests enhanced environmental persistence and metabolic stability for the target compound .
Q & A
Q. What are the recommended synthetic routes for 2-amino-4-(pentafluoroethyl)phenol in academic research?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4-hydroxyphenol with pentafluoroethyl iodide in the presence of a base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Alternative routes include using perfluoroalkylation agents under phase-transfer catalysis .
Q. How should researchers approach the purification of this compound for spectroscopic analysis?
- Methodological Answer : High purity (>95%) is achieved through sequential recrystallization (ethanol/water, 3:1 v/v) and preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and confirm with LC-MS. Residual solvents are removed under reduced pressure (40°C, 10 mbar) .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound, especially with contradictory data?
- Methodological Answer : Use a combination of:
- Heteronuclear NMR : ¹⁹F NMR (CDCl₃, δ –80 to –85 ppm for CF₃CF₂ group) and ¹H-¹³C HSQC to assign aromatic protons.
- X-ray Crystallography : Single-crystal XRD (Mo-Kα radiation) with refinement via SHELXL or OLEX2 to resolve stereoelectronic effects from fluorine substituents .
- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental IR/UV-Vis spectra .
Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?
- Methodological Answer : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). Pilot-scale synthesis using continuous flow reactors (residence time: 30–60 minutes) improves reproducibility. Monitor intermediates in real-time with in-line FTIR. For example, highlights yield improvements (40% → 68%) by switching from batch to flow conditions .
Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Conduct in vitro assays:
- Fluorescence-Based Assays : Measure IC₅₀ against tyrosine kinase (e.g., VEGFR2) using Z’-LYTE® kinase kits.
- Cell Viability Studies : MTT assays on cancer cell lines (e.g., HeLa, MDA-MB-231) at 10–100 μM concentrations.
- Molecular Docking : AutoDock Vina to predict binding affinities to target enzymes (e.g., PDB ID: 1T46). Cross-validate with SPR (surface plasmon resonance) for kinetic analysis .
Data Contradiction and Analysis
Q. How to interpret conflicting NMR data due to fluorine’s electronegativity and anisotropic effects?
- Methodological Answer : Fluorine’s strong electron-withdrawing effects cause deshielding of adjacent protons (e.g., aromatic protons shift downfield by 0.5–1.0 ppm). Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For ambiguous peaks, compare with fluorinated analogs (e.g., 2-amino-4-(trifluoromethyl)phenol; CAS 454-82-0) and reference spectral libraries (NIST Chemistry WebBook) .
Safety and Handling Protocols
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification.
- Waste Disposal : Collect fluorinated waste separately; neutralize with 10% NaOH before incineration.
- Emergency Measures : For skin contact, wash with 5% acetic acid followed by soap/water. Consult SDS from analogous compounds (e.g., 2-amino-4-(trifluoromethylsulfonyl)phenol; CAS 69245-43-8) for toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
